molecular formula C9H6N2 B3270681 2-Ethynyl-1H-benzimidazole CAS No. 53243-15-5

2-Ethynyl-1H-benzimidazole

Cat. No.: B3270681
CAS No.: 53243-15-5
M. Wt: 142.16 g/mol
InChI Key: HCADUAJGZJLOLX-UHFFFAOYSA-N
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Description

2-Ethynyl-1H-benzimidazole is a heterocyclic organic compound that features a benzimidazole ring with an ethynyl group attached at the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The ethynyl group introduces unique chemical properties, making this compound a subject of interest in various research fields.

Scientific Research Applications

2-Ethynyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

Target of Action

2-Ethynyl-1H-benzimidazole, like other benzimidazole derivatives, is believed to interact with various molecular targets. The primary targets are often enzymes or receptors involved in critical biological processes .

Mode of Action

The mode of action of this compound is likely to involve binding to its target, leading to modulation of the target’s activity. This can result in changes to cellular processes, such as cell proliferation or apoptosis

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways. For instance, some benzimidazole compounds have been shown to inhibit tubulin polymerization, affecting cell division and potentially leading to cell death . .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of this compound are likely to depend on its mode of action and the specific biochemical pathways it affects. For instance, if this compound inhibits an enzyme critical for cell proliferation, the result might be cell cycle arrest or apoptosis .

Future Directions

Benzimidazole derivatives are targets of modern-day drug discovery efforts. A new series of novel 1 H -benzo [ d ]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents . These compounds deserve to be further evaluated for their therapeutic use as anticancer agents .

Biochemical Analysis

Biochemical Properties

2-Ethynyl-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain proteins, influencing their structure and function . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to changes in their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity . Additionally, long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . High doses can lead to toxic or adverse effects, including liver and kidney damage . Additionally, threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These dosage effects are important for determining the optimal therapeutic dose and minimizing potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites, which are then excreted from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1H-benzimidazole typically involves the reaction of o-phenylenediamine with ethynyl halides under basic conditions. One common method includes the use of potassium carbonate as a base in a polar aprotic solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: 2-Ethyl-1H-benzimidazole.

    Substitution: Halogenated benzimidazole derivatives.

Comparison with Similar Compounds

  • 2-Phenyl-1H-benzimidazole
  • 2-Methyl-1H-benzimidazole
  • 2-Chloro-1H-benzimidazole

Comparison: 2-Ethynyl-1H-benzimidazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. Compared to 2-Phenyl-1H-benzimidazole, it has a higher potential for π-π interactions. Unlike 2-Methyl-1H-benzimidazole, it can participate in additional reactions such as cycloaddition due to the triple bond. The ethynyl group also makes it more reactive than 2-Chloro-1H-benzimidazole in nucleophilic substitution reactions.

Properties

IUPAC Name

2-ethynyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCADUAJGZJLOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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